An In-depth Technical Guide to 4-Methylcyclohexanone Oxime: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methylcyclohexanone Oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-methylcyclohexanone oxime. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Core Chemical Properties
4-Methylcyclohexanone oxime is a derivative of cyclohexanone with a methyl group at the 4-position and an oxime functional group. Its chemical identity is well-established with the CAS Number 4994-13-2.[1] The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, resulting in syn and anti (or E/Z) isomers.[1]
| Property | Value (4-Methylcyclohexanone Oxime) | Value (4-Methylcyclohexanone - Precursor) | Value (Cyclohexanone Oxime - Analog) |
| Molecular Formula | C₇H₁₃NO[2][3] | C₇H₁₂O[4] | C₆H₁₁NO |
| Molecular Weight | 127.18 g/mol [1][2][3] | 112.17 g/mol [4] | 113.16 g/mol |
| CAS Number | 4994-13-2[1] | 589-92-4[4] | 100-64-1 |
| Melting Point | 37–39 °C | -41 °C[4] | 88-91 °C |
| Boiling Point | No data available | 169-171 °C[4] | 204-206 °C |
| Density | No data available | 0.914 g/mL[4] | ~1.01 g/cm³ |
| Solubility in Water | Not miscible[5] | Insoluble[6] | Soluble |
Structural Elucidation and Isomerism
The structure of 4-methylcyclohexanone oxime consists of a cyclohexane ring with a methyl group in the para position relative to the oxime functionality. The oxime group itself introduces planar geometry at the C1 carbon. The presence of the C=N double bond leads to the existence of two geometric isomers, generally referred to as syn and anti. In the IUPAC E/Z notation, these correspond to the spatial orientation of the hydroxyl group relative to the higher priority substituent on the carbon atom.
Caption: Syn and anti isomers of 4-Methylcyclohexanone oxime.
Experimental Protocols
Synthesis of 4-Methylcyclohexanone Oxime
The most common and well-established method for the synthesis of 4-methylcyclohexanone oxime is the condensation reaction between 4-methylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated acid.[1]
General Protocol:
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Dissolution: 4-Methylcyclohexanone is dissolved in a suitable solvent, commonly a lower alcohol such as ethanol or methanol.[1]
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Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is prepared.
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Reaction: The hydroxylamine solution is added to the solution of 4-methylcyclohexanone. The reaction mixture is then stirred, often with gentle heating, for a specified period to ensure complete reaction.
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Isolation: Upon completion, the reaction mixture is cooled, and the product, which is less soluble in the aqueous medium, may precipitate. The crude product is then collected by filtration.
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Purification: The crude oxime is purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield the final product.[7]
Spectroscopic Characterization
The structural confirmation of 4-methylcyclohexanone oxime is typically achieved through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, the cyclohexane ring protons, and the hydroxyl proton of the oxime. Predicted chemical shifts suggest the oxime hydroxyl proton appears as a broad singlet between δ 8.0-11.0 ppm, while the ring protons appear as multiplets in the δ 1.4-2.6 ppm region.[1]
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon of the C=NOH group is the most deshielded, with a predicted chemical shift of around 160 ppm.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=N stretching vibration around 1660-1670 cm⁻¹. A broad O-H stretching band from the oxime hydroxyl group would also be present in the region of 3100-3600 cm⁻¹.
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Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 127. The fragmentation of methyl-substituted cyclohexanone O-methyl oximes has been shown to be reminiscent of the parent ketone, with additional fragmentation pathways characteristic of the oxime ether group.[8]
Key Chemical Reactions: The Beckmann Rearrangement
4-Methylcyclohexanone oxime is a valuable intermediate, notably as a precursor in the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into a substituted amide, in this case, a lactam. This reaction is of significant industrial importance, for instance, in the production of caprolactam, the monomer for Nylon 6.
The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam.
Caption: The reaction pathway of the Beckmann rearrangement.
References
- 1. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 2. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Methylcyclohexanone | 589-92-4 [chemicalbook.com]
- 6. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
